

[D-Trp34]-Neuropeptide Y: A Technical Guide to its Structure and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [D-Trp34]-Neuropeptide Y

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Abstract

[D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY) is a synthetic analog of the endogenous neuropeptide Y (NPY). This potent and highly selective agonist for the Neuropeptide Y receptor type 5 (Y5R) serves as a critical tool in neuroscience and metabolic research. This technical guide provides a comprehensive overview of the structural and functional characteristics of [D-Trp34]-NPY, including its biochemical properties, receptor binding affinities, and the key signaling pathways it modulates. Detailed experimental methodologies for its synthesis and characterization are also presented to facilitate further investigation into its physiological roles and therapeutic potential.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It is involved in a myriad of physiological processes, including the regulation of food intake, energy homeostasis, anxiety, and circadian rhythms. The diverse effects of NPY are mediated through its interaction with a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, Y5, and y6. The development of selective agonists and antagonists for these receptor subtypes is crucial for dissecting their individual functions and for the development of targeted therapeutics. **[D-Trp34]-Neuropeptide Y** is a notable synthetic analog designed for high selectivity towards the Y5 receptor, making it an invaluable molecular probe.^[1]

Structure of [D-Trp34]-Neuropeptide Y

Primary Structure

The primary structure of **[D-Trp34]-Neuropeptide Y** is a 36-amino acid polypeptide chain with a C-terminal amide. The key modification from the native human NPY sequence is the substitution of the L-Tryptophan at position 34 with a D-Tryptophan.

Sequence: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-(D-Trp)-Arg-Tyr-NH₂

Molecular Formula: C₁₉₆H₂₈₉N₅₅O₅₆[\[2\]](#)

Molecular Weight: 4311.77 g/mol [\[2\]](#)

Secondary and Tertiary Structure

Direct experimental determination of the three-dimensional structure of [D-Trp34]-NPY through techniques like NMR spectroscopy or X-ray crystallography has not been reported in publicly available literature. However, the conformational properties can be inferred from studies on native NPY and other analogs.

Native NPY in solution adopts a characteristic hairpin-like structure, often referred to as the "PP-fold," which consists of an N-terminal polyproline-like helix and a C-terminal α -helix connected by a β -turn. This fold brings the N- and C-termini into close proximity. Circular dichroism (CD) spectroscopy studies on various NPY analogs have been instrumental in characterizing their secondary structure. For instance, studies on C-terminal fragments of NPY have shown a correlation between α -helical content and biological activity.[\[3\]](#) The introduction of a D-amino acid, such as D-Trp at position 34, is likely to induce a local conformational change in the C-terminal region, which is critical for receptor binding and selectivity. This substitution likely disrupts the native α -helical structure in that region, which may contribute to its altered receptor binding profile, favoring the Y5 receptor.

Functional Activity

[D-Trp34]-NPY is a potent and selective agonist for the NPY Y5 receptor.[\[1\]](#) This selectivity has been demonstrated through extensive receptor binding and functional assays.

Receptor Binding Affinity

Quantitative data from various sources indicate the high affinity and selectivity of [D-Trp34]-NPY for the Y5 receptor over other NPY receptor subtypes.

Receptor Subtype	Species	Cell Line	pKi	pEC ₅₀
Y ₁	Human	CHO	6.49	-
Y ₂	Human	CHO	5.43	-
Y ₄	Human	CHO	7.08	-
Y ₅	Human	CHO	7.53	-
Y ₁	Rat	CHO	6.55	6.44
Y ₂	Rat	CHO	5.95	<6
Y ₄	Rat	HEK-293	6.85	6.28
Y ₅	Rat	HEK-293	7.41	7.82

Table 1:
Receptor binding
affinities (pKi)
and functional
potencies
(pEC₅₀) of [D-
Trp34]-
Neuropeptide Y
for human and
rat NPY
receptors. Data
compiled from
multiple sources.
[\[4\]](#)

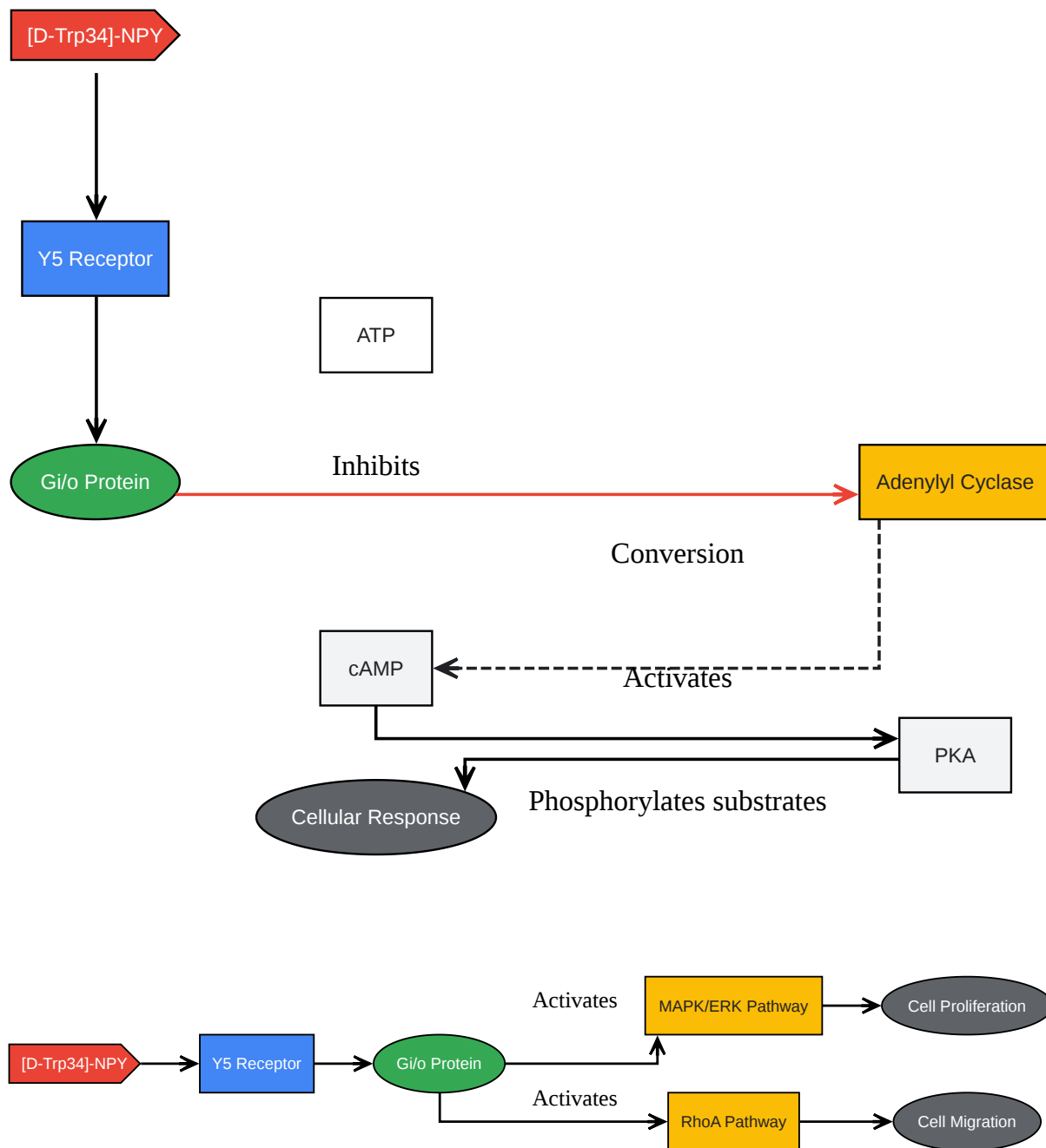
The data clearly shows that [D-Trp34]-NPY exhibits significantly higher affinity and potency for the Y5 receptor compared to Y1, Y2, and Y4 receptors.[\[2\]](#)[\[5\]](#)

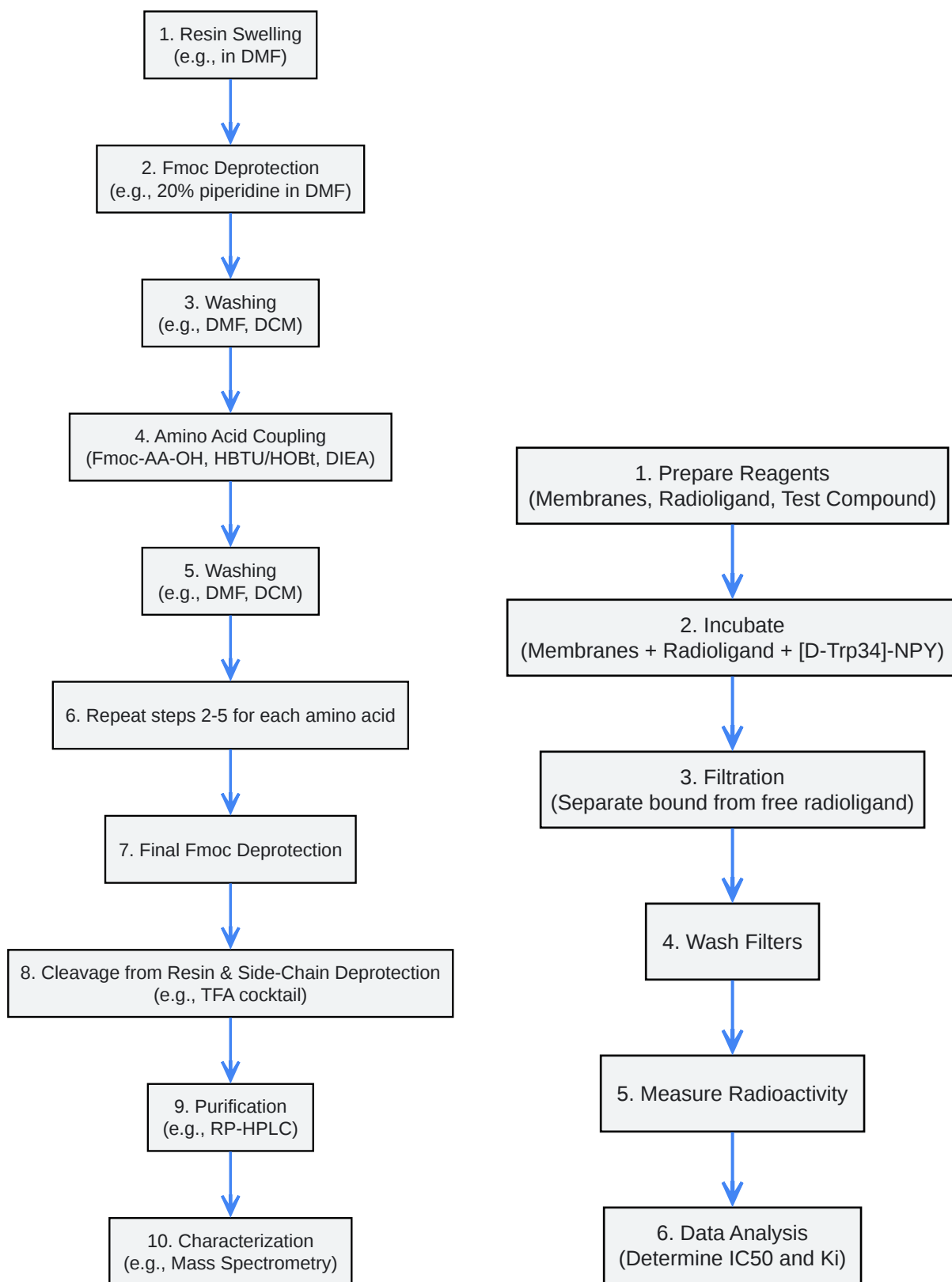
Signaling Pathways

Activation of the NPY Y5 receptor by [D-Trp34]-NPY initiates a cascade of intracellular signaling events. The Y5 receptor, like other NPY receptors, is coupled to inhibitory G proteins (Gi/o).[6]

Primary Signaling Cascade

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8][9] This inhibition of the cAMP/PKA pathway is a hallmark of NPY receptor activation.





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- To cite this document: BenchChem. [[D-Trp34]-Neuropeptide Y: A Technical Guide to its Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616635#structure-of-d-trp34-neuropeptide-y]

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